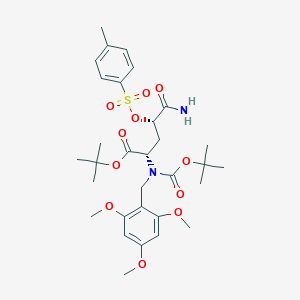![molecular formula C25H21N5O3 B2851441 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1216500-12-7](/img/structure/B2851441.png)
2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It is related to a class of compounds that have shown potential as c-Met kinase inhibitors . These compounds have been evaluated against various cancer cell lines and have shown promising results .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the design of compounds bearing 4-oxo-pyridazinone moieties . The synthesis process is tolerant of various functional groups, providing a facile access to synthetically and biologically important derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold . This scaffold is often used in the design of new molecules due to its ability to interact with various biological targets.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
Diversified Synthesis of Triazoloquinoxaline Derivatives : The compound is central to the synthesis of a variety of triazoloquinoxaline derivatives, employing methods such as the Ugi four-component reaction and copper-catalyzed tandem reactions. This approach facilitates the rapid assembly of structurally diverse fused tricyclic scaffolds, offering significant contributions to the field of medicinal chemistry and drug design due to the pharmacological relevance of these scaffolds (An et al., 2017).
Pharmacological Research
Antiallergic Agents : Triazoloquinoxaline derivatives, including compounds structurally related to 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide, have been investigated for their antiallergic properties. Certain derivatives demonstrated significant inhibitory activity on antigen-induced histamine release and passive cutaneous anaphylaxis, indicating potential as novel antiallergic agents (Loev et al., 1985).
Anticonvulsant Properties : The compound's framework has been explored for synthesizing new quinoxaline derivatives with anticonvulsant properties. Research has shown that certain synthesized derivatives exhibit promising anticonvulsant activities, highlighting the compound's potential in developing new therapeutic agents for epilepsy management (Alswah et al., 2013).
Adenosine Receptor Antagonists : Triazoloquinoxaline derivatives have been studied for their ability to act as adenosine receptor antagonists. These compounds offer a new avenue for the development of selective human A3 adenosine receptor antagonists, which could be beneficial in treating various conditions like inflammatory diseases, cancer, and cardiovascular disorders (Catarzi et al., 2005).
Wirkmechanismus
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .
Mode of Action
The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .
Biochemical Pathways
The compound’s interaction with DNA can affect various biochemical pathways. The disruption of DNA structure can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes the compound potentially useful as an anticancer agent .
Pharmacokinetics
In silico admet profiles have been generated for similar compounds . These profiles can provide insights into the compound’s bioavailability and potential for toxicity.
Result of Action
The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This has been demonstrated in studies where the compound showed potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide has been reported to interact with DNA, specifically through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .
Cellular Effects
In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . The compound’s ability to intercalate DNA may disrupt the normal cell cycle, leading to the inhibition of cell proliferation .
Molecular Mechanism
The molecular mechanism of action of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with DNA. The compound intercalates into the DNA helix, which can disrupt the normal structure and function of the DNA . This disruption can lead to changes in gene expression, potentially resulting in the inhibition of cell proliferation .
Eigenschaften
IUPAC Name |
2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N5O3/c1-16-7-11-18(12-8-16)26-22(31)15-29-25(32)30-21-6-4-3-5-20(21)27-24(23(30)28-29)33-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWOLGSAIPXGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)
![(E)-1-(1-(2-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2851363.png)



![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)

![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2851377.png)
![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)

